molecular formula C30H34O6 B12813945 Tribenoside impurity A CAS No. 1184939-70-5

Tribenoside impurity A

Cat. No.: B12813945
CAS No.: 1184939-70-5
M. Wt: 490.6 g/mol
InChI Key: RNPMTPOOMRPILB-UHFFFAOYSA-N
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Description

Tribenoside impurity A: 3,5,6-tri-O-Benzyl-1,2-O-(1-methylethyldiene)-α-D-glucofuranose . It is a reference standard used in pharmaceutical research and quality control. This compound is a derivative of tribenoside, which is a vasoprotective drug used to treat conditions like hemorrhoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tribenoside impurity A involves the reaction of monobenzyl monoacetone glucose with benzyl chloride in the presence of a phase transfer catalyst and an inorganic base. The reaction is typically carried out at a controlled temperature of 80°C for about 4.5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tribenoside impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Scientific Research Applications

Tribenoside impurity A is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.

    Biology: It is used in studies related to cellular processes and biochemical pathways.

    Medicine: It is used in pharmaceutical research to study the pharmacokinetics and pharmacodynamics of tribenoside and its derivatives.

    Industry: It is used in quality control and assurance processes in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of tribenoside impurity A involves its interaction with specific molecular targets and pathways. It stimulates the production of laminin α5 and the deposition of laminin-332, which helps repair the basement membrane during the wound healing process. This compound also exhibits mild anti-inflammatory, analgesic, and wound healing properties .

Comparison with Similar Compounds

Uniqueness: Tribenoside impurity A is unique due to its specific chemical structure and its role as a reference standard in pharmaceutical research. Its ability to stimulate laminin production and deposition makes it particularly valuable in studies related to wound healing and tissue repair .

Properties

IUPAC Name

5-[1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPMTPOOMRPILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164272
Record name 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184939-70-5
Record name 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184939-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)hexofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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